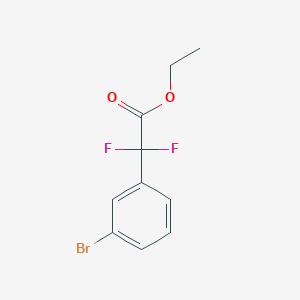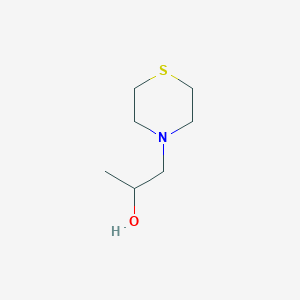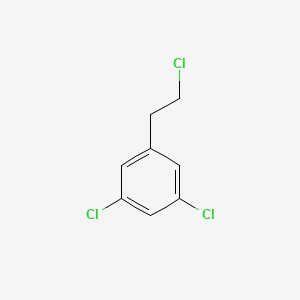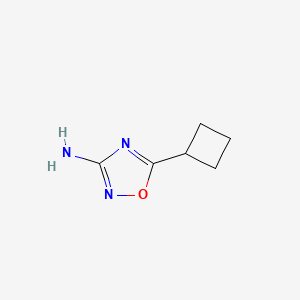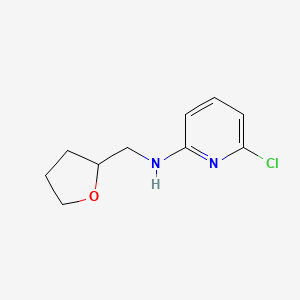
2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione
Übersicht
Beschreibung
2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic thiazolidine compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It has a distinct sulfur-containing odor and is a relatively stable compound. This compound has a variety of applications in scientific research, including in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a precursor to other thiazolidine compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Thiazolidine derivatives are central to the development of various potential drug-like small molecules, with studies focusing on novel synthesis methods and characterizing their structures through techniques like NMR, LC-MS spectra, and X-ray diffraction methods (Holota et al., 2022). These compounds are investigated for their potential in addressing diverse disease states, showcasing the versatility of the thiazolidine scaffold in medicinal chemistry.
Antimicrobial and Antifungal Activities
- Thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal activities, with some compounds demonstrating weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity. Notably, one compound showed antibacterial activity against Gram-positive bacteria, particularly S. aureus (Alhameed et al., 2019). This highlights the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents.
Anticancer Activities
- The design and synthesis of thiazolidine-2,4-dione derivatives have been explored for their in vitro anticancer activities, including against human breast adenocarcinoma cell lines (MCF-7). These studies investigate the compounds' cytotoxic effects and their potential as anti-inflammatory agents, providing insights into their application in cancer therapy (Uwabagira & Sarojini, 2019).
Dual Inhibitor of Signaling Pathways
- A thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, showcasing its potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, indicating its therapeutic potential (Li et al., 2010).
Corrosion Inhibition
- Thiazolidinedione derivatives have been studied for their role as inhibitors for mild steel corrosion in hydrochloric acid solutions. Investigations into the inhibition efficiency, thermodynamic parameters, and molecular orbital analyses reveal the potential application of these compounds in corrosion protection, which could have significant industrial implications (Yadav et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, 3-Acetylphenyl Acetate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle such compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Eigenschaften
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-16(12,14)15/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESZAMGLKXOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



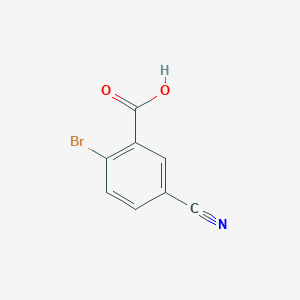

![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
